

# 1-Bromoeicosane structural and molecular properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Bromoeicosane**

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An In-Depth Technical Guide to the Core Structural and Molecular Properties of **1-Bromoeicosane**

## Abstract

**1-Bromoeicosane** is a long-chain halogenated alkane characterized by a 20-carbon backbone with a terminal bromine atom.<sup>[1]</sup> This structure imparts specific physical and chemical properties, making it a valuable intermediate in organic synthesis and a subject of study in materials science. Its applications include the preparation of nanocomposites and the formation of self-assembled monolayers.<sup>[2]</sup> This document provides a comprehensive overview of the structural, molecular, and chemical properties of **1-Bromoeicosane**, along with detailed experimental protocols for its synthesis and characterization, aimed at researchers, scientists, and professionals in drug development.

## Structural and Molecular Properties

**1-Bromoeicosane** consists of a linear 20-carbon chain with a bromine atom attached to a terminal carbon.<sup>[3]</sup> This long alkyl chain results in a hydrophobic nature.<sup>[1][3]</sup> The key structural and molecular identifiers are summarized in the table below.

Table 1: Structural and Molecular Data for **1-Bromoeicosane**

Property	Value	Source(s)
Molecular Formula	C <sub>20</sub> H <sub>41</sub> Br	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	361.44 g/mol	<a href="#">[2]</a> <a href="#">[6]</a>
IUPAC Name	1-Bromoeicosane	<a href="#">[4]</a>
CAS Registry Number	4276-49-7	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Canonical SMILES	CCCCCCCCCCCCCCCCCCCC CBr	<a href="#">[1]</a> <a href="#">[4]</a>
InChI	InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
InChIKey	CZASMUMJSKOHFJ- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Physical and Chemical Properties

At room temperature, **1-Bromoeicosane** typically appears as a white to off-white or pale yellow crystalline solid or powder.[\[1\]](#)[\[3\]](#)[\[8\]](#) It is stable under standard conditions but is incompatible with strong oxidizing agents.[\[2\]](#) Due to its long, nonpolar hydrocarbon chain, it has low solubility in water but is soluble in organic solvents such as chloroform and slightly soluble in methanol.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Physicochemical Data for **1-Bromoeicosane**

Property	Value	Source(s)
Physical State	White to pale yellow crystalline powder/solid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Melting Point	36-39 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	386 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Density	~1.0079 g/mL (estimate)	<a href="#">[1]</a> <a href="#">[2]</a>
Vapor Pressure	<1 mmHg (at 20 °C)	<a href="#">[1]</a> <a href="#">[2]</a>
Vapor Density	12.5 (vs air)	<a href="#">[1]</a> <a href="#">[2]</a>
Flash Point	>113 °C (>230 °F)	<a href="#">[1]</a> <a href="#">[2]</a>
Refractive Index	~1.4776 (estimate)	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Insoluble in water; Soluble in chloroform; Slightly soluble in methanol.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis and Reactivity

### Synthesis Protocol: Radical Bromination of Eicosane

The most common laboratory-scale synthesis of **1-Bromoeicosane** involves the free-radical bromination of eicosane.[\[1\]](#) This method favors the formation of the terminal bromide.

#### Experimental Protocol:

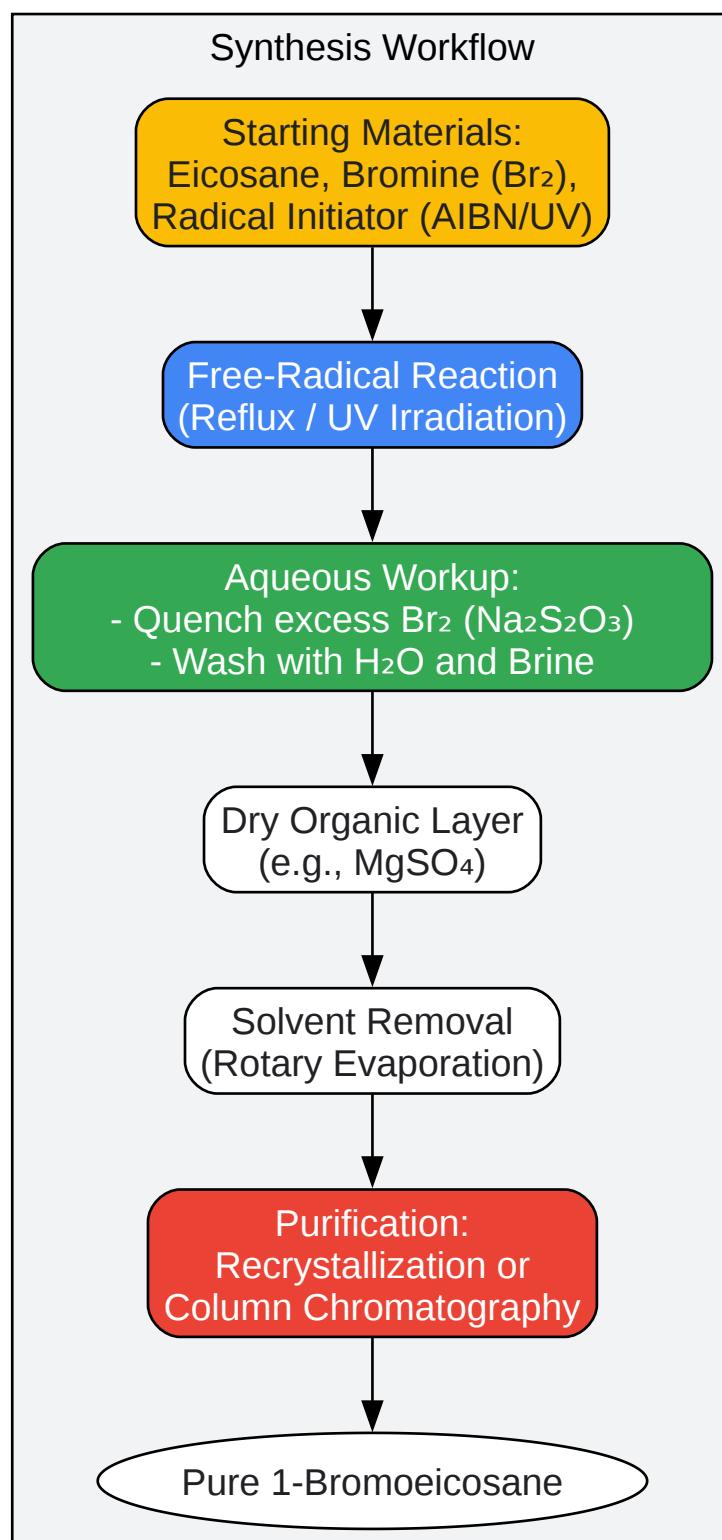
- Reactants:
  - Eicosane (starting material)
  - Bromine (Br<sub>2</sub>) (brominating agent)
  - A radical initiator, such as azobisisobutyronitrile (AIBN), or UV light (hν).
  - An inert solvent, such as carbon tetrachloride (CCl<sub>4</sub>) or dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).

- Procedure:

- Dissolve eicosane in the chosen inert solvent within a reaction flask equipped with a reflux condenser and a dropping funnel.
- Initiate the reaction by either adding the radical initiator (AIBN) and heating the mixture to reflux, or by irradiating the flask with a UV lamp.
- Slowly add a solution of bromine ( $\text{Br}_2$ ) in the same solvent to the reaction mixture via the dropping funnel. The characteristic red-brown color of bromine should fade as it is consumed.
- Continue the reaction under reflux/irradiation until the bromine color persists, indicating the consumption of the starting material.
- Upon completion, cool the reaction mixture to room temperature.
- Wash the mixture with a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).
- Filter off the drying agent and remove the solvent under reduced pressure.

- Purification:

- The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield pure **1-Bromoeicosane**.

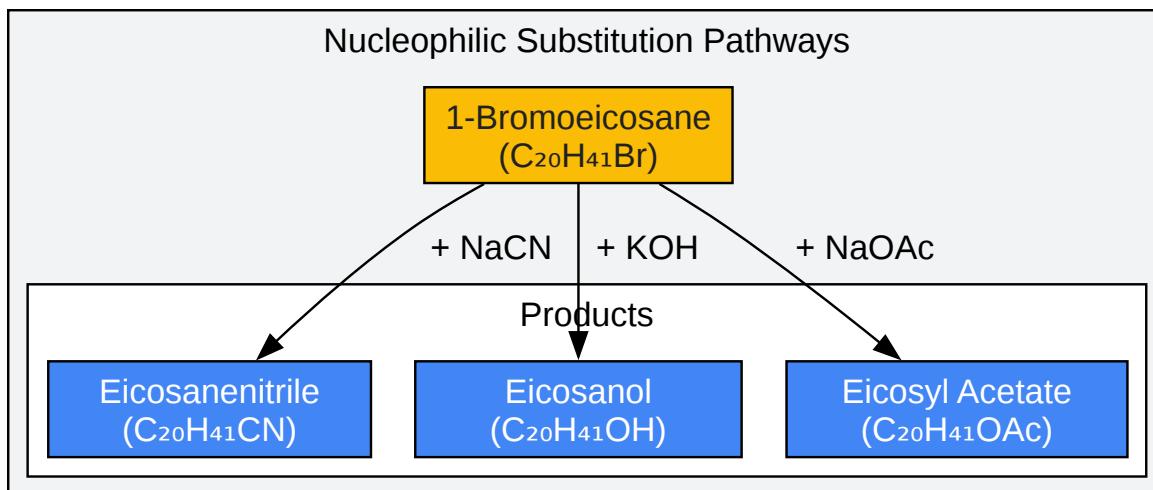


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Caption: Workflow for the synthesis of **1-Bromoeicosane**.

## Chemical Reactivity

As a primary alkyl halide, **1-Bromoeicosane** readily participates in nucleophilic substitution reactions, primarily through an  $S_N2$  mechanism. The bromine atom serves as a good leaving group, allowing for its replacement by a wide range of nucleophiles.[\[1\]](#)



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Caption: Common nucleophilic substitution reactions.

## Spectroscopic Characterization

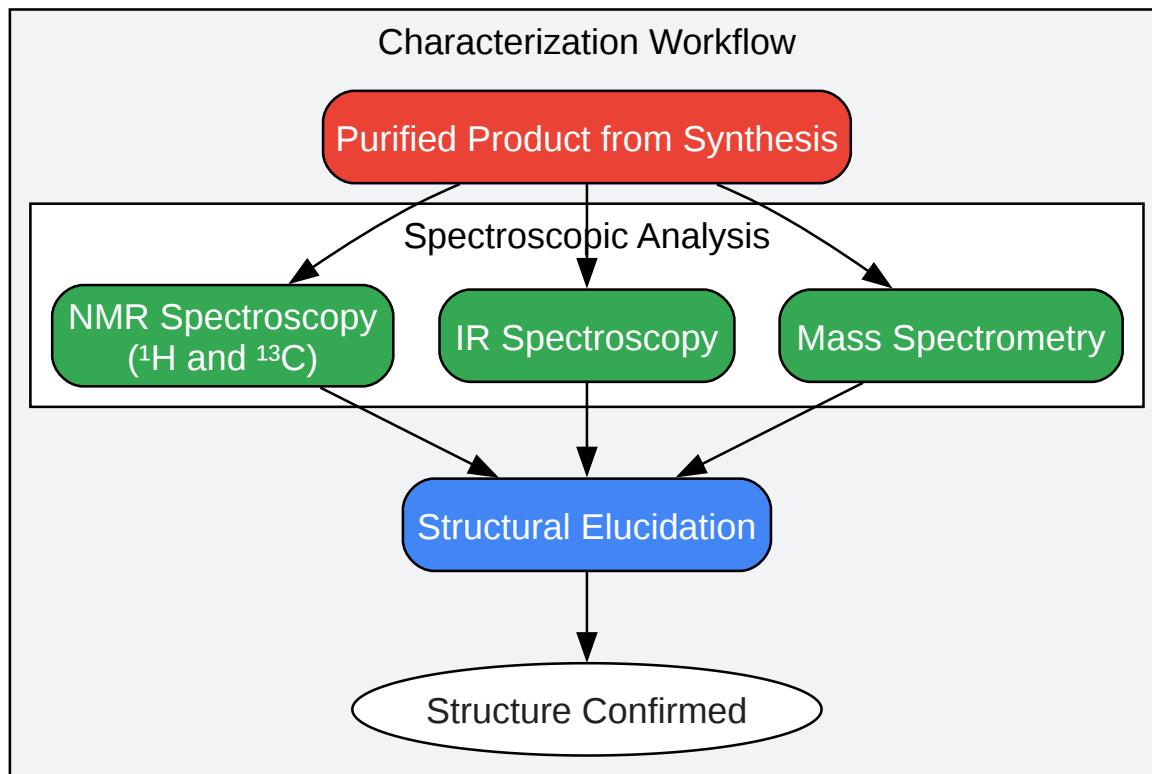
The structural elucidation of **1-Bromoeicosane** is typically achieved using a combination of spectroscopic methods.[\[9\]](#)

Experimental Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: A sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). The  $^1\text{H}$  NMR spectrum is expected to show a characteristic triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom ( $-\text{CH}_2\text{Br}$ ). The other methylene protons along the chain will appear as a large, complex multiplet in

the upfield region (around 1.2-1.4 ppm), while the terminal methyl protons (-CH<sub>3</sub>) will appear as a triplet around 0.88 ppm.

- <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum will show distinct signals for each unique carbon atom. The carbon bonded to bromine (C1) will be the most downfield of the aliphatic carbons. The other carbons of the long chain will have very similar chemical shifts, often appearing as a dense cluster of peaks.
- Infrared (IR) Spectroscopy:
  - A sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent. The IR spectrum will be dominated by strong C-H stretching vibrations just below 3000 cm<sup>-1</sup>. C-H bending vibrations will be visible around 1465 cm<sup>-1</sup>. The key diagnostic peak is the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 600 and 500 cm<sup>-1</sup>.[\[10\]](#)
- Mass Spectrometry (MS):
  - Mass spectra are typically acquired using electron ionization (EI). The molecular ion peak (M<sup>+</sup>) would be expected, showing a characteristic isotopic pattern for bromine (<sup>19</sup>Br and <sup>81</sup>Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z = 360 and 362.[\[5\]](#) Fragmentation patterns will involve the loss of Br• and successive losses of alkyl fragments.



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Caption: Logical workflow for structural characterization.

## Applications in Research

**1-Bromoeicosane** serves as a building block in various research areas:

- Materials Science: It has been used in the preparation of CuBr/polymer nanocomposites.[1][2]
- Surface Chemistry: It is utilized in the development of self-assembled monolayers (SAMs) on surfaces like graphite, which are studied using scanning tunneling microscopy (STM).[1][2]
- Organic Synthesis: It acts as a reactant for introducing the 20-carbon eicosyl group into other molecules, for example, in the synthesis of alkyltriethylammonium bromide from triethylamine.[11]

## Safety and Handling

**1-Bromoeicosane** is classified as a skin and eye irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[12]
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][12] A refrigerated environment (0-10°C) is often recommended for storage.[2][13]
- First Aid: In case of skin contact, wash with plenty of water.[13] If in eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

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## References

- 1. 1-Bromoeicosane (4276-49-7) for sale [vulcanchem.com]
- 2. 1-Bromoicosane | 4276-49-7 [chemicalbook.com]
- 3. CAS 4276-49-7: 1-Bromoeicosane | CymitQuimica [cymitquimica.com]
- 4. 1-Bromoeicosane | C20H41Br | CID 20271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromoeicosane [webbook.nist.gov]
- 6. 1-Bromoeicosane (CAS 4276-49-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1-Bromoeicosane [webbook.nist.gov]
- 8. 1-Bromoeicosane - Hazardous Agents | Haz-Map [haz-map.com]

- 9. spectrabase.com [spectrabase.com]
- 10. 1-Bromoeicosane [webbook.nist.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. 1-Bromoeicosane | 4276-49-7 | TCI EUROPE N.V. [tcichemicals.com]
- To cite this document: BenchChem. [1-Bromoeicosane structural and molecular properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265406#1-bromoeicosane-structural-and-molecular-properties]

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